

Application Notes and Protocols for Assessing Bombinin H5-Induced Bacterial Membrane Permeabilization

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Compound of Interest

Compound Name: *Bombinin H5*

Cat. No.: *B12368642*

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These application notes provide detailed protocols for assessing the effects of the antimicrobial peptide **Bombinin H5** on the permeabilization of bacterial membranes. The following methods are established fluorescence-based assays that allow for the quantification of membrane integrity and potential.

Outer Membrane Permeabilization Assay using N-Phenyl-1-naphthylamine (NPN)

The N-Phenyl-1-naphthylamine (NPN) uptake assay is a standard method to evaluate the disruption of the outer membrane of Gram-negative bacteria. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane. When the membrane is permeabilized by an agent like **Bombinin H5**, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

Experimental Protocol

- Bacterial Culture Preparation:
 - Inoculate a single colony of a Gram-negative bacterial strain (e.g., *Escherichia coli*) into a suitable broth medium (e.g., Mueller-Hinton Broth).

- Incubate overnight at 37°C with shaking.
- Dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
- Wash the cell pellet twice with a buffer such as 5 mM HEPES, 5 mM glucose, pH 7.2.
- Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
- NPN Uptake Measurement:
 - In a quartz cuvette or a 96-well black microplate, add the bacterial suspension.
 - Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
 - Add varying concentrations of **Bombinin H5** to the bacterial suspension.
 - Immediately monitor the increase in fluorescence over time until a stable signal is reached.
 - A positive control, such as Polymyxin B (10 µg/mL), should be used to determine the fluorescence corresponding to 100% permeabilization.

Data Presentation

The percentage of NPN uptake can be calculated using the following formula:

$$\% \text{ NPN Uptake} = [(F_{\text{obs}} - F_0) / (F_{100} - F_0)] * 100$$

Where:

- F_{obs} is the fluorescence intensity observed in the presence of **Bombinin H5**.
- F₀ is the initial fluorescence of the bacterial suspension with NPN before the addition of the peptide.

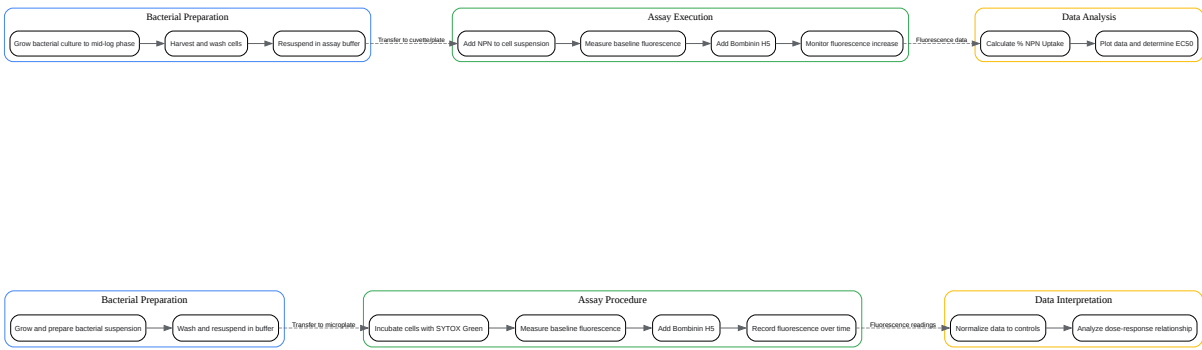
- F_100 is the fluorescence intensity after the addition of the positive control (e.g., Polymyxin B).

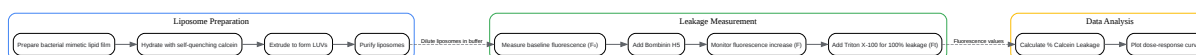
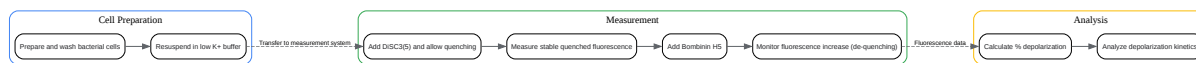
Table 1: Example Data for Outer Membrane Permeabilization by Bombinin H Peptides

Peptide Concentration (μM)	% NPN Uptake (Mean ± SD)
0 (Control)	5 ± 1.2
1	25 ± 3.5
5	60 ± 5.1
10	85 ± 4.8
20	95 ± 3.9
Polymyxin B (10 μg/mL)	100 ± 2.5

Note: This table presents hypothetical data for illustrative purposes based on typical results for antimicrobial peptides, as specific quantitative data for **Bombinin H5** was not available in the public domain.

Experimental Workflow





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